molecular formula C16H10F3N5O3S B5890800 2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B5890800
M. Wt: 409.3 g/mol
InChI Key: ATFVIDWHOWKRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide class, characterized by a bicyclic core structure with a sulfone group. The molecule features a tetrazole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group, linked via a methylene bridge to the benzisothiazol-3-one moiety.

Properties

IUPAC Name

1,1-dioxo-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5O3S/c17-16(18,19)10-4-3-5-11(8-10)24-14(20-21-22-24)9-23-15(25)12-6-1-2-7-13(12)28(23,26)27/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFVIDWHOWKRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Key structural analogs include derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with varying substituents, as reported in Abou-Gharbia et al. (1989) . These compounds differ primarily in the substituents attached to the benzisothiazole core, influencing receptor affinity, selectivity, and pharmacokinetics.

Key Differences and SAR Insights

Substituent Effects on 5-HT1A Affinity Compound 38: Contains a [3-(trifluoromethyl)phenyl]piperazinyl group, achieving a Ki of 4 nM for 5-HT1A receptors. The trifluoromethyl group likely enhances hydrophobic interactions with the receptor . Compound 37: Features a 2-pyrimidinylpiperazinyl group, with a Ki of 10 nM. The pyrimidine ring may reduce steric hindrance compared to bulkier substituents . Tetrazoles are more polar than piperazines, which could modulate solubility and blood-brain barrier penetration.

In Vivo Activity

  • Conditioned Avoidance Response (CAR) : Compound 37 and buspirone (a clinical anxiolytic) show similar CAR-blocking potency (AB50 = 39 mg/kg and 32 mg/kg, respectively). The target compound’s tetrazole group may influence oral bioavailability, though this requires experimental validation .
  • Apomorphine Antagonism : Compound 37 inhibits apomorphine-induced climbing (ED50 = 3.4 mg/kg) more potently than stereotyped behavior (ED50 = 32.2 mg/kg). The target compound’s rigid tetrazole substituent might reduce off-target effects compared to flexible piperazine derivatives .

Metabolic Considerations

  • The trifluoromethyl group in both the target compound and Compound 38 improves metabolic stability by resisting oxidative degradation. However, the tetrazole ring in the target compound may increase susceptibility to CYP450-mediated metabolism compared to piperazine-based analogs .

Table 1: Comparative Analysis of Key Compounds

Compound Substituent 5-HT1A Ki (nM) CAR AB50 (mg/kg) Apomorphine Climbing ED50 (mg/kg)
Target Compound Tetrazole-(trifluoromethylphenyl)methyl Data pending Data pending Data pending
Compound 37 2-Pyrimidinylpiperazinyl 10 39 3.4
Compound 38 [3-(Trifluoromethyl)phenyl]piperazinyl 4 Not reported Not reported
Buspirone Azapirone core 32 32 Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.